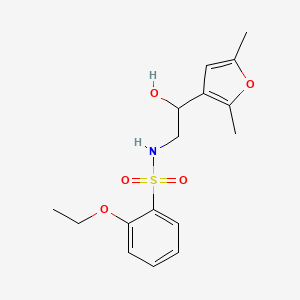

N-(2-(2,5-二甲基呋喃-3-基)-2-羟乙基)-2-乙氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

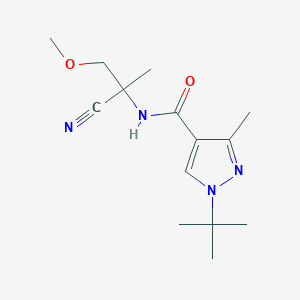

The compound N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of pharmacological activities. Sulfonamides typically contain a sulfonyl group attached to an amine. Although the specific compound is not directly studied in the provided papers, similar sulfonamide compounds have been synthesized and evaluated for various biological activities, including as therapeutic agents for Alzheimer’s disease , inhibitors of kynurenine 3-hydroxylase , and anti-cancer agents .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of an amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . This parent molecule can then be further modified by reacting with different alkyl or aralkyl halides to produce a series of new sulfonamide derivatives . The synthesis process is typically followed by structural characterization using techniques such as IR, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex and is often characterized by single-crystal X-ray diffraction . The crystal structure can reveal important information about the molecular conformation and the types of intramolecular interactions present, such as C-H...O interactions . The molecular structure is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For instance, the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 led to the synthesis of a novel sulfonamide compound . The reactivity of sulfonamides can also be influenced by the presence of nitro groups, as seen in the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can significantly affect their pharmacological potential. For example, poor water solubility can necessitate the delivery of a compound in a specific formulation . The empirical solvatochromic parameter ETN has been used to study binary mixtures of N-methylbenzenesulfonamide with various solvents, revealing positive deviations from ideal behavior and suggesting specific intermolecular interactions .

科学研究应用

合成与表征

研究人员开发了新的化合物和合成苯磺酰胺衍生物的方法,展示了它们的结构特性和潜在应用。例如,研究集中在具有潜在抗癌特性的新分子的合成和表征上,重点介绍了它们的合成方法、晶体结构和潜在的生物活性 (张世杰、胡卫晓,2010)。此外,还报道了用新的苯磺酰胺衍生物基团取代的锌酞菁的开发,强调了它们的高单线态氧量子产率和适用于光动力治疗应用 (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020)。

抗癌和抗真菌活性

合成了一系列带有 1,3,4-恶二唑部分的手性及非手性苯磺酰胺,并对其抗 HIV 和抗真菌活性进行了评估。这项研究证明了这些化合物在治疗传染病中的治疗潜力 (M. Zareef, R. Iqbal, N. Al-Masoudi, J. Zaidi, M. Arfan, S. Shahzad, 2007)。

光物理和光化学研究

对用苯磺酰胺单元取代的锌(II)酞菁进行了光物理和光化学研究,揭示了它们作为光动力治疗中光敏剂的有希望的特性。这些研究突出了化合物的良好荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其适用于癌症治疗 (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021)。

酶抑制活性

已经对 N-(4-甲氧基苯乙基)-N-(取代)-4-甲基苯磺酰胺的酶抑制动力学机制进行了研究,旨在确定阿尔茨海默病的新型治疗剂。该研究介绍了新的磺酰胺衍生物的合成,并评估了它们对乙酰胆碱酯酶的抑制作用,证明了它们在治疗神经退行性疾病中的潜力 (M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018)。

属性

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-4-21-15-7-5-6-8-16(15)23(19,20)17-10-14(18)13-9-11(2)22-12(13)3/h5-9,14,17-18H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZOJGGXRLVPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC(C2=C(OC(=C2)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)

![3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2502786.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2502798.png)

![7-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502799.png)